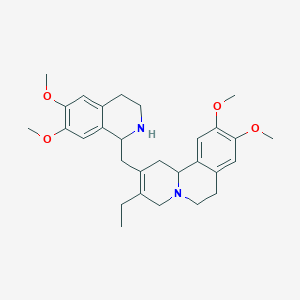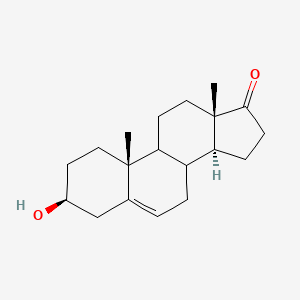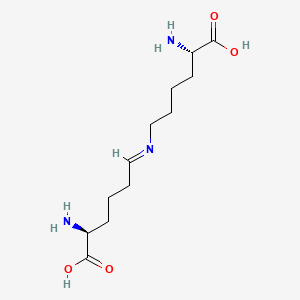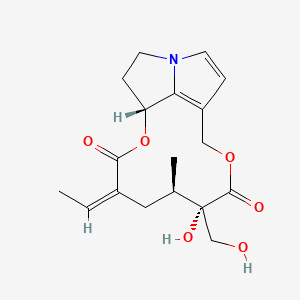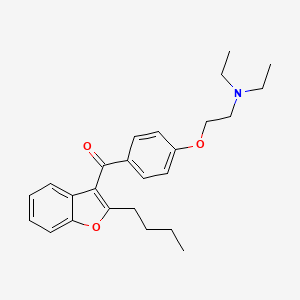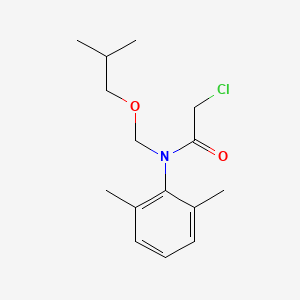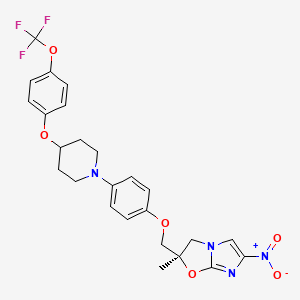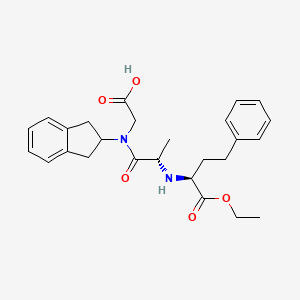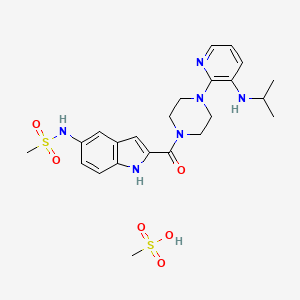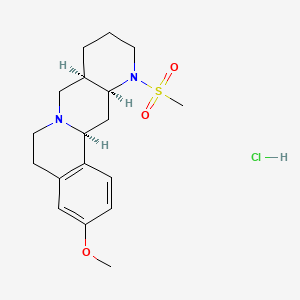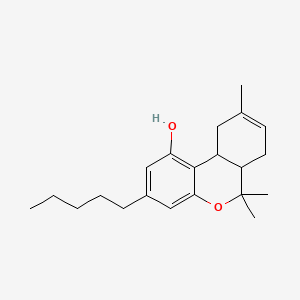
Desciclovir
Overview
Description
It is converted in humans to acyclovir, presumably by the enzyme xanthine oxidase . Desciclovir is primarily used in research settings to study its pharmacological properties and potential therapeutic applications.
Mechanism of Action
Target of Action
Desciclovir, also known as 6-deoxyacyclovir, is a prodrug of acyclovir . Its primary target is the viral DNA polymerase of different herpesviruses . This enzyme is crucial for the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
This compound is converted to acyclovir in vivo by xanthine oxidase . Acyclovir, being a guanosine analog, inhibits the action of viral DNA polymerase . It competes with deoxyguanosine triphosphate, thereby inhibiting DNA synthesis and preventing viral replication .
Biochemical Pathways
This compound affects the DNA replication pathway of the herpesvirus. After being converted to acyclovir, it gets incorporated into the viral DNA chain during replication. This results in premature termination of the DNA chain, thereby inhibiting the replication of the viral genome .
Pharmacokinetics
The absorption of this compound is at least 75%, and almost two-thirds of the administered oral dose is recovered in the urine as acyclovir . Peak acyclovir levels in plasma are reached in less than 1 hour . The half-life of this compound is 0.85 +/- 0.16 hours, compared with 2.6 +/- 0.5 hours for acyclovir, indicating rapid conversion of this compound to acyclovir .
Result of Action
The result of this compound’s action is the inhibition of herpesvirus replication. By blocking the action of viral DNA polymerase, it prevents the virus from multiplying, thereby controlling the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of xanthine oxidase is crucial for the conversion of this compound to acyclovir . Furthermore, factors affecting drug absorption, distribution, metabolism, and excretion can also impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Desciclovir plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase. It interacts with several enzymes and proteins, including viral thymidine kinase, which phosphorylates this compound to its active triphosphate form. This active form then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination. The interaction with viral thymidine kinase is highly specific, allowing this compound to selectively target infected cells while sparing healthy ones .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits viral DNA synthesis, thereby preventing viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways includes the disruption of viral protein synthesis and the induction of apoptosis in infected cells. Additionally, this compound influences gene expression by incorporating into viral DNA and causing premature termination of the viral genome .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound triphosphate by viral thymidine kinase. This active form of this compound then inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. The incorporation of this compound triphosphate into viral DNA results in chain termination, effectively halting viral replication. This compound also exhibits a higher affinity for viral DNA polymerase compared to cellular DNA polymerase, ensuring selective inhibition of viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its antiviral activity for several weeks, with minimal degradation. Prolonged exposure to light and heat can accelerate its degradation, reducing its efficacy. In vitro and in vivo studies have demonstrated that this compound’s antiviral effects persist over time, with sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound can induce toxic effects, including nephrotoxicity and neurotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects. Animal studies have shown that this compound’s antiviral efficacy is dose-dependent, with higher doses providing greater inhibition of viral replication but also increasing the risk of toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation to form 9-carboxymethoxymethylguanine. This metabolite is then excreted in the urine. The metabolic pathways of this compound involve several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes facilitate the conversion of this compound to its inactive metabolites, which are subsequently eliminated from the body. The metabolic flux of this compound is influenced by factors such as liver function and renal clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters and nucleoside transporters, which facilitate its uptake into cells. Once inside the cells, this compound is distributed to various cellular compartments, including the nucleus and cytoplasm. The localization and accumulation of this compound within infected cells enhance its antiviral activity by ensuring its proximity to viral DNA polymerase .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its antiviral effects. This compound is directed to the nucleus through nuclear localization signals and post-translational modifications. Within the nucleus, this compound interacts with viral DNA polymerase and incorporates into viral DNA, leading to chain termination. The targeting of this compound to the nucleus ensures its effective inhibition of viral replication and minimizes its impact on cellular DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desciclovir can be synthesized through the reduction of acyclovir. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reduction reactions using similar reducing agents. The process is optimized for efficiency, cost-effectiveness, and scalability. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Desciclovir undergoes various chemical reactions, including:
Oxidation: Conversion back to acyclovir through oxidation by enzymes like xanthine oxidase.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: Nucleophilic substitution reactions can modify the purine ring structure.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using xanthine oxidase.
Reduction: Sodium borohydride or lithium aluminum hydride in DMSO.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Acyclovir: The primary product formed through oxidation.
Various Derivatives: Depending on the specific reagents and conditions used in substitution reactions
Scientific Research Applications
Desciclovir has several applications in scientific research:
Chemistry: Used to study the reduction and oxidation mechanisms of nucleoside analogs.
Biology: Investigated for its potential antiviral properties and conversion to acyclovir.
Medicine: Research on its pharmacokinetics and potential therapeutic uses in treating viral infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control
Comparison with Similar Compounds
Acyclovir: The direct product of desciclovir oxidation, widely used as an antiviral agent.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Penciclovir: Another guanosine analog with similar antiviral properties.
Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug that is specifically converted to acyclovir. This conversion allows for targeted delivery and activation within the body, potentially reducing side effects and improving therapeutic outcomes .
Properties
IUPAC Name |
2-[(2-aminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHSIGMOWQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868807 | |
| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84408-37-7 | |
| Record name | Desciclovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


